

JSKN022: A Novel Apoptosis-Inducing Antibody-Drug Conjugate for Cancer Therapy

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Compound of Interest

Compound Name: **KN1022**

Cat. No.: **B8677767**

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A comprehensive comparison with leading topoisomerase I inhibitor-based antibody-drug conjugates.

In the rapidly evolving landscape of targeted cancer therapies, agents that induce apoptosis, or programmed cell death, represent a cornerstone of modern oncology. This guide provides a detailed comparison of the novel bispecific antibody-drug conjugate (ADC) JSKN022, developed by Alphamab Oncology, with other prominent ADCs that leverage a similar apoptosis-inducing mechanism via topoisomerase I inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these next-generation therapeutics.

It is important to note that the query for "**KN1022**" did not yield a specific apoptosis-inducing agent. However, due to the similarity in nomenclature and the recent emergence of compelling preclinical data, it is highly probable that the intended subject of interest is JSKN022. This guide will proceed with a focus on JSKN022, while also providing context on a distinct molecule, **KN1022**, which is a PDGFR inhibitor.

Comparative Analysis of Apoptosis-Inducing ADCs

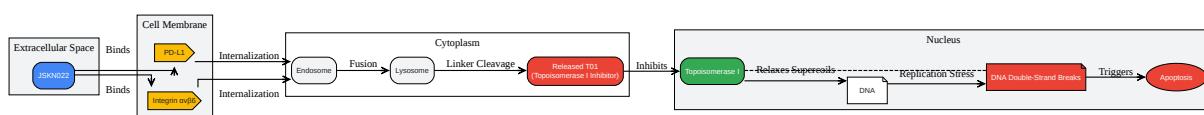
The following table summarizes the key characteristics and preclinical/clinical data for JSKN022 and two leading approved ADCs with topoisomerase I inhibitor payloads: Sacituzumab govitecan (Trodelvy®) and Trastuzumab deruxtecan (Enhertu®).

Feature	JSKN022	Sacituzumab govitecan (Trodelvy®)	Trastuzumab deruxtecan (Enhertu®)
Target(s)	PD-L1 and Integrin αvβ6	Trop-2	HER2
Antibody Type	Bispecific single- domain antibody (sdAb)-Fc fusion	Humanized monoclonal antibody (hRS7)	Humanized monoclonal antibody (Trastuzumab)
Payload	Topoisomerase I inhibitor (T01)	SN-38 (active metabolite of irinotecan)	Deruxtecan (DXd), a topoisomerase I inhibitor
Linker	Cleavable	Hydrolyzable (CL2A)	Cleavable (peptide- based)
Mechanism of Action	Binds to PD-L1 and/or integrin αvβ6 on tumor cells, is internalized, and releases T01, which inhibits topoisomerase I, leading to DNA damage and apoptosis.[1][2]	Binds to Trop-2, is internalized, and releases SN-38, which inhibits topoisomerase I, causing DNA damage and apoptosis.[3][4][5]	Binds to HER2, is internalized, and releases deruxtecan, which inhibits topoisomerase I, resulting in DNA damage and apoptosis.[1][2][6]
Preclinical Efficacy	Demonstrated potent antitumor activity in both <i>in vitro</i> and <i>in vivo</i> models against tumor cells expressing integrin αvβ6 and/or PD-L1. Showed greater tumor suppression than single-target ADCs.[1]	Showed significant antitumor effects in solid tumor xenografts.[4]	Exhibited antitumor effects in cells with both high and low HER2 expression.[6]

Clinical Development Stage	Phase I clinical trial initiated in October 2025. [2]	Approved by the FDA for triple-negative breast cancer and other solid tumors. [5]	Approved by the FDA for HER2-positive breast cancer, gastric cancer, and other HER2-expressing solid tumors. [6] [7]
Key Differentiating Features	First-in-class bispecific ADC targeting both PD-L1 and integrin $\alpha v \beta 6$, potentially overcoming resistance to PD-1/PD-L1 inhibitors. [1]	Targets the widely expressed Trop-2 antigen.	High drug-to-antibody ratio (approximately 8) and potent bystander effect. [6]

Signaling Pathway of JSKN022-Induced Apoptosis

JSKN022's mechanism of action culminates in the activation of the intrinsic apoptotic pathway. The following diagram illustrates the key steps involved.

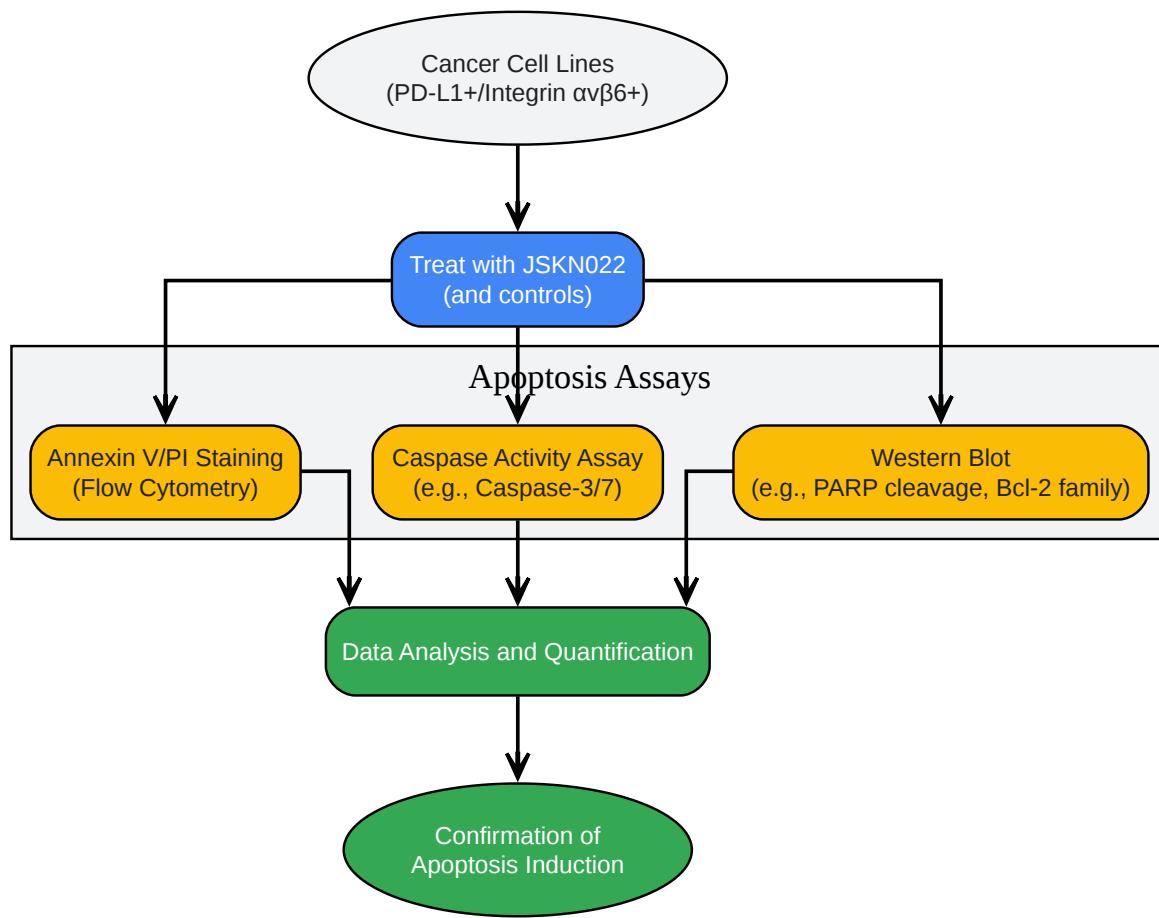


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Caption: JSKN022 binds to cell surface receptors, is internalized, and releases its cytotoxic payload to induce DNA damage and apoptosis.

Experimental Workflow for Confirming JSKN022-Induced Apoptosis

The confirmation of apoptosis is a critical step in the preclinical evaluation of novel cancer therapeutics. A typical experimental workflow to validate JSKN022-induced apoptosis is outlined below.



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Caption: A multi-assay approach to confirm and quantify JSKN022-induced apoptosis in cancer cell lines.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to confirm apoptosis. Specific parameters for JSKN022 would be optimized based on the cell lines and reagents used.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

- **Cell Culture and Treatment:** Plate cancer cells expressing PD-L1 and/or integrin $\alpha v \beta 6$ and treat with various concentrations of JSKN022 for a predetermined time course (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated cells as negative controls, and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
- **Cell Harvesting:** Gently harvest cells, including any floating cells in the supernatant.
- **Washing:** Wash cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are activated during apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a substrate that becomes fluorescent or luminescent upon cleavage.

Protocol:

- Cell Culture and Treatment: Treat cells with JSKN022 as described above.
- Cell Lysis: Lyse the cells to release their contents, including active caspases.
- Substrate Addition: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
- Signal Measurement: Incubate to allow for substrate cleavage and measure the resulting luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase activity.

Western Blotting for Apoptotic Markers

Principle: Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Protocol:

- Cell Culture and Treatment: Treat cells with JSKN022.
- Protein Extraction: Lyse the cells and quantify the total protein concentration.
- SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
- Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate. An increase in cleaved PARP and cleaved caspase-3, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.

Conclusion

JSKN022 is a promising, first-in-class bispecific ADC that induces apoptosis in cancer cells by targeting PD-L1 and integrin $\alpha v \beta 6$ and delivering a potent topoisomerase I inhibitor. Its dual-

targeting strategy may offer a novel therapeutic approach for cancers that are resistant to conventional immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in comparison to other established and emerging apoptosis-inducing agents. The experimental framework provided in this guide offers a robust methodology for the continued evaluation of JSKN022 and other novel anti-cancer compounds.

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